6-(2,4-dichlorophenyl)-N,4-dimethyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
6-(2,4-dichlorophenyl)-N,4-dimethyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichlorophenyl group, a dimethyl group, and a thioxo group attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dichlorophenyl)-N,4-dimethyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde, acetone, and thiourea.
Condensation Reaction: The first step involves the condensation of 2,4-dichlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form 4-(2,4-dichlorophenyl)-3-buten-2-one.
Cyclization: The intermediate 4-(2,4-dichlorophenyl)-3-buten-2-one undergoes cyclization with thiourea under acidic conditions to form the desired pyrimidine ring.
Final Product: The resulting product is then purified through recrystallization or chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dichlorophenyl)-N,4-dimethyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the thioxo group to a thiol group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide at room temperature or under reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
6-(2,4-dichlorophenyl)-N,4-dimethyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2,4-dichlorophenyl)-N,4-dimethyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dichlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 4-(2,4-dichlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Uniqueness
6-(2,4-dichlorophenyl)-N,4-dimethyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide stands out due to its unique combination of a dichlorophenyl group, a dimethyl group, and a thioxo group attached to a tetrahydropyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H13Cl2N3OS |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3OS/c1-6-10(12(19)16-2)11(18-13(20)17-6)8-4-3-7(14)5-9(8)15/h3-5,11H,1-2H3,(H,16,19)(H2,17,18,20) |
InChI Key |
PAPYSBZXHVVDIF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC |
Origin of Product |
United States |
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